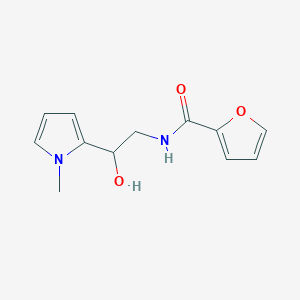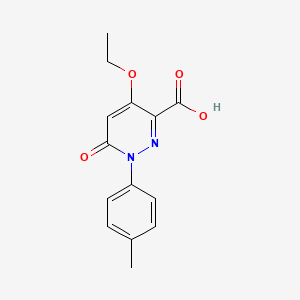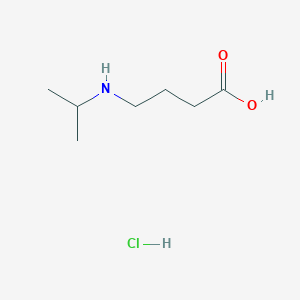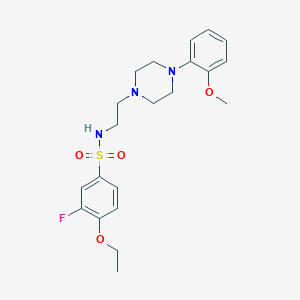![molecular formula C15H16N6O2 B2682848 6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-86-6](/img/structure/B2682848.png)
6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is an intriguing chemical compound with a complex structure featuring a 1,2,4-triazolo[4,3-b][1,2,4]triazinone core. This compound's synthesis and applications in various fields such as chemistry, biology, medicine, and industry have garnered significant attention.
Aplicaciones Científicas De Investigación
The applications of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" are vast and varied:
In Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.
In Biology: : Used in biochemical assays to study enzyme interactions due to its unique structural features.
In Medicine: : Potential therapeutic applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
In Industry: : Applications in materials science for developing new polymers or as part of agrochemical formulations.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" typically involves a multistep reaction. The primary methods include:
Starting Material Preparation: : 1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives can be synthesized via condensation reactions involving hydrazines and nitriles under acidic conditions.
Formation of the Key Intermediate: : tert-Butyl groups and [(4-hydroxyphenyl)methylidene]amino moieties are introduced through specific substitution reactions.
Final Coupling: : The key intermediate undergoes a cyclization reaction to yield the final product.
Industrial Production Methods: : Industrial-scale production typically employs optimized conditions to enhance yield and purity. Techniques include solvent-controlled reactions and the use of catalysts to facilitate faster and more efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations to form derivatives with different functional groups.
Reduction: : Reduction reactions can modify the triazolo-triazinone framework, altering its electronic properties.
Substitution: : Common in synthetic chemistry, substitution reactions can replace functional groups within the molecule, potentially yielding more reactive or stable analogs.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substituents typically include halogens or alkyl/aryl groups under both acidic and basic conditions.
Major Products Formed
Depending on the reaction type, products can vary from hydroxylated derivatives to reduced triazolo-triazinones and substituted analogs that enhance or modify the molecule's functionality.
Mecanismo De Acción
The compound’s mechanism of action is closely tied to its ability to interact with biological macromolecules:
Molecular Targets: : It can bind to enzymes or receptors, influencing their activity through structural modification.
Pathways Involved: : These interactions can affect various signaling pathways, potentially modulating metabolic or disease-related processes.
Comparación Con Compuestos Similares
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" stands out due to its unique triazolo[4,3-b][1,2,4]triazinone core, distinguishing it from other heterocyclic compounds:
Similar Compounds: : Compounds with similar core structures include 1,2,4-triazolo[4,3-b]pyridazines and 1,2,4-triazolo[4,3-b]pyrimidines.
Propiedades
IUPAC Name |
6-tert-butyl-8-[(E)-(4-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-4-6-11(22)7-5-10/h4-9,22H,1-3H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURDPCILFJHQC-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)





